1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with hexane-1,6-dione under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
- 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione
- 1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione
Comparison: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and hexane-1,6-dione backbone. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
10365-23-8 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,6-bis(2,5-dimethoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C22H26O6/c1-25-15-9-11-21(27-3)17(13-15)19(23)7-5-6-8-20(24)18-14-16(26-2)10-12-22(18)28-4/h9-14H,5-8H2,1-4H3 |
InChI Key |
NLTLAMMHZBRPCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.